2-Isopropylthioxanthone

概要

説明

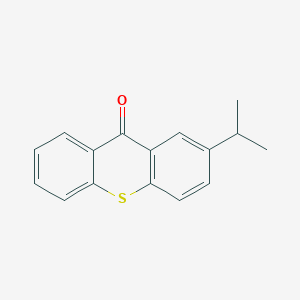

2-イソプロピルチオキサントンは、分子式C16H14OSを持つ有機化合物です。これは、光化学的特性で知られるチオキサントンの誘導体です。 この化合物は、特に印刷および包装業界において、さまざまな産業用途で光開始剤として広く使用されています .

2. 製法

合成経路と反応条件: 2-イソプロピルチオキサントンの調製は、通常、4-イソプロピルベンゼンチオールと2-クロロ安息香酸の縮合によって行われます。反応は、テトラリンのような溶媒と、水酸化リチウムのようなアルカリ性媒体の存在下で行われます。反応混合物は、約6時間、180〜190℃の温度範囲に加熱されます。 その後、生成物は、脱溶、中和、環化、加水分解、再結晶などの手順によって単離されます .

工業的製造方法: 別の方法では、安息香酸とクメンを、80〜150℃で固体超強酸触媒を使用して硫黄と反応させます。 次に、反応混合物を冷却し、トルエンで抽出し、シリカゲルカラムクロマトグラフィーで精製します .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 2-Isopropyl Thioxanthone typically involves the condensation of 4-isopropylbenzenethiol with 2-chlorobenzoic acid. The reaction is carried out in the presence of a solvent like tetraline and an alkaline medium such as lithium hydroxide. The reaction mixture is heated to a temperature range of 180-190°C for about 6 hours. The product is then isolated through steps like exsolution, neutralization, cyclization, hydrolysis, and recrystallization .

Industrial Production Methods: Another method involves reacting benzoic acid with cumene and sulfur using a solid super-acid catalyst at temperatures between 80-150°C. The reaction mixture is then cooled, extracted with toluene, and purified using silica gel column chromatography .

化学反応の分析

反応の種類: 2-イソプロピルチオキサントンは、次を含むさまざまな種類の化学反応を起こします。

酸化: スルホキシドおよびスルホンを形成するために酸化することができます。

還元: チオキサントン誘導体を形成するために還元することができます。

置換: 特に芳香環で求電子置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素および過酸が含まれます。

還元: 水素化リチウムアルミニウムのような還元剤を使用できます。

主な生成物:

酸化: スルホキシドおよびスルホン。

還元: チオキサントン誘導体。

置換: ハロゲン化チオキサントン誘導体.

4. 科学研究アプリケーション

2-イソプロピルチオキサントンは、その独特の特性により、科学研究で広く使用されています。

化学: それは、重合反応における光開始剤として役立ち、UV光下でポリマーの形成を可能にします。

生物学: 酵素動力学およびタンパク質-タンパク質相互作用の研究に使用されます。

科学的研究の応用

UV Curing Technology

ITX is extensively used in UV-curable coatings and inks. Upon exposure to UV light, ITX absorbs energy and initiates a photochemical reaction that produces free radicals, leading to the quick curing of various materials. This application is crucial for enhancing productivity and improving the mechanical properties of finished products.

| Application Area | Description | Benefits |

|---|---|---|

| Coatings | Used in automotive and industrial coatings. | Fast drying time, improved durability. |

| Inks | Common in printing inks for packaging. | High gloss finish, resistance to abrasion. |

| Adhesives | Utilized in structural adhesives for bonding. | Strong adhesion, quick setting time. |

Dental Materials

In the dental field, ITX is employed in the formulation of dental composites and adhesives. Its photoinitiating properties allow for controlled polymerization under UV light, enabling quicker dental procedures while maintaining excellent aesthetic and mechanical properties.

| Dental Application | Material Type | Advantages |

|---|---|---|

| Dental Composites | Light-cured resins | Enhanced strength and aesthetic appeal. |

| Adhesives | Bonding agents | Rapid curing reduces patient chair time. |

Microfabrication Processes

ITX plays a significant role in the production of optical fibers and electronic devices. It serves as a sensitizer or photoinitiator in photosensitive resins used for intricate microfabrication processes.

| Microfabrication Area | Usage | Impact |

|---|---|---|

| Optical Fibers | Photosensitive resins | Enables precise patterning and high-quality fiber production. |

| Electronics | Microfabrication techniques | Supports the manufacture of complex electronic components with high precision. |

Food Packaging

Research has indicated that ITX can migrate from food packaging into food products, raising safety concerns. Studies have developed methods to detect ITX in food packaging materials using high-performance liquid chromatography (HPLC).

Case Study: Migration Detection

- Study Focus : Analyzed over 100 food products packaged in cartons.

- Findings : ITX was detected in 36 out of 137 packages (26%), with significant migration observed in 75% of positive samples.

- Detection Method : HPLC-DAD/FLD with a limit of detection at 2 µg L^-1.

Environmental Monitoring

Due to its potential environmental impact, ITX has been studied for its presence in indoor dust and sewage sludge. Monitoring its levels is essential for assessing pollution from photoinitiators used in various industrial applications.

Case Study 1: Photoinitiator Efficiency

A study investigated the efficiency of ITX as a photoinitiator in a novel bicomponent alkyd system designed to reduce cobalt-based driers' usage due to health concerns. The results demonstrated that ITX significantly enhanced the curing process under visible light irradiation, promoting faster polymerization while minimizing harmful emissions.

Case Study 2: Food Safety Assessment

In Germany, a comprehensive assessment was conducted to evaluate the occurrence of ITX in food packaging materials. The study utilized advanced extraction methods followed by HPLC analysis to quantify ITX levels, revealing critical insights into its migration behavior and potential health risks associated with contaminated food products.

作用機序

2-イソプロピルチオキサントンの作用機序は、可視光による励起を含み、励起三重項状態の形成につながります。この励起状態は、ラジカルアニオンを形成するために還元を受けることができ、その後、さまざまな光化学反応に関与することができます。 この化合物はラジカルを生成する能力があるため、重合プロセスにおける効果的な光開始剤となっています .

類似化合物:

- チオキサントン

- 2-メチルチオキサントン

- 2-クロロチオキサントン

比較: 2-イソプロピルチオキサントンは、その高い三重項エネルギーと比較的長い三重項寿命により、光開始剤としての効率が高いため、独特です。 他のチオキサントン誘導体と比較して、UV硬化用途で優れた性能を発揮し、より広範囲の産業用途があります .

類似化合物との比較

- Thioxanthone

- 2-Methyl Thioxanthone

- 2-Chloro Thioxanthone

Comparison: 2-Isopropyl Thioxanthone is unique due to its high triplet energy and relatively long triplet lifetime, which enhance its efficiency as a photoinitiator. Compared to other thioxanthone derivatives, it offers better performance in UV-curing applications and has a broader range of industrial uses .

生物活性

2-Isopropylthioxanthone (2-ITX) is a compound primarily recognized for its role as a photoinitiator in ultraviolet (UV) curing processes, particularly in printing inks and food packaging materials. Its biological activity has garnered attention due to its potential effects on human health and the environment, particularly concerning endocrine disruption.

2-ITX is a thioxanthone derivative with the chemical formula . It is widely used in UV-cured inks due to its ability to initiate polymerization upon exposure to UV light, leading to rapid curing and high-quality prints. However, concerns have arisen regarding its migration from packaging materials into food products, prompting investigations into its biological effects and safety.

Endocrine Disruption Potential

Recent studies have indicated that 2-ITX exhibits antiestrogenic properties. In vitro assays revealed that 2-ITX can decrease the estrogenicity of estradiol (E2) and activate interactions between estrogen receptor alpha (ERα) and aryl hydrocarbon receptor (AhR) signaling pathways. This disruption could potentially affect reproductive processes in aquatic organisms, as demonstrated in juvenile goldfish studies where exposure to 2-ITX led to significant hormonal alterations .

Toxicological Studies

A comprehensive toxicological assessment of 2-ITX has been conducted to evaluate its safety profile. Key findings include:

- No Anxiolytic or Sedative Effects : In vivo studies on rats showed that 2-ITX did not exert anxiolytic or sedative effects when administered orally. Behavioral tests indicated no significant impact on central nervous system functions or the binding characteristics of benzodiazepine receptors .

- Lack of Genotoxicity : Studies assessing micronucleus formation and other genotoxic endpoints indicated that 2-ITX did not produce significant genotoxic effects in animal models .

Migration Studies

The migration of 2-ITX from packaging materials into food has been a focal point of research due to safety concerns. A study analyzed over 100 food products packaged in materials containing 2-ITX. Key results included:

- Detection Rates : 2-ITX was detected in 26% of the packaging samples tested, with significant migration observed in 75% of those positive samples.

- Concentration Levels : The maximum concentration found was up to 357 µg/kg in orange juice, raising concerns about dietary exposure levels .

Summary of Research Findings

特性

IUPAC Name |

2-propan-2-ylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044691 | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5495-84-1 | |

| Record name | 2-Isopropylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5495-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005495841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KUS6SE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。